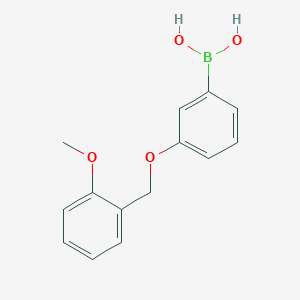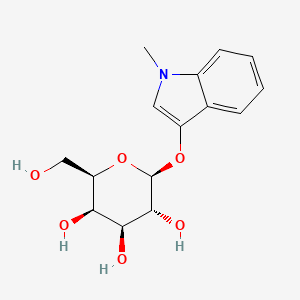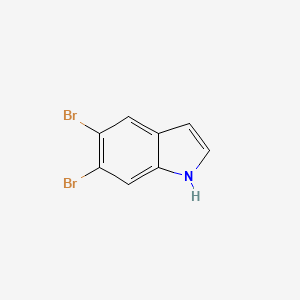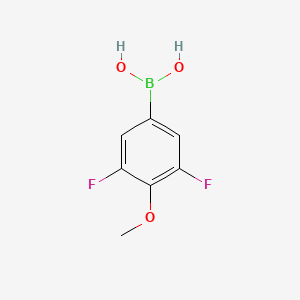
Ácido (3,5-difluoro-4-metoxifenil)borónico
Descripción general
Descripción
(3,5-Difluoro-4-methoxyphenyl)boronic acid (DFMPA) is an important organic compound that has been widely used in various scientific research applications. It is a versatile boronic acid derivative that can be used in a variety of reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. DFMPA has also been used in the synthesis of bioactive molecules and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for DFMPA.
Aplicaciones Científicas De Investigación
Síntesis de análogos de Honokiol
El ácido (3,5-difluoro-4-metoxifenil)borónico se utiliza como reactivo en la síntesis de análogos de honokiol, que son compuestos conocidos por sus propiedades de inhibición de la angiogénesis. Los inhibidores de la angiogénesis son importantes en el tratamiento del cáncer, ya que previenen el crecimiento de nuevos vasos sanguíneos que los tumores necesitan para crecer .
Reacciones de homo-acoplamiento
Este compuesto está involucrado en reacciones de homo-acoplamiento, que son un tipo de reacción química donde dos moléculas idénticas se unen. Este proceso es útil en la síntesis de compuestos orgánicos complejos y polímeros .
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Una de las aplicaciones más destacadas del ácido (3,5-difluoro-4-metoxifenil)borónico es en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. Este tipo de reacción se utiliza ampliamente para formar enlaces carbono-carbono, que son fundamentales en la síntesis orgánica y los productos farmacéuticos .
Reducción enantioselectiva de borano
El compuesto también se utiliza en la reducción enantioselectiva de borano de la trifluoroacetofenona. Las reducciones enantioselectivas son cruciales para producir moléculas quirales que tienen aplicaciones en los productos farmacéuticos, donde la quiralidad puede afectar significativamente la eficacia del fármaco .
Aplicaciones de detección
Los ácidos borónicos tienen interacciones únicas con los cis-dioles, lo que los hace útiles en aplicaciones de detección. Se pueden utilizar para mejorar la selectividad hacia analitos específicos, lo cual es valioso en sensores químicos y herramientas de diagnóstico .
Diseño y administración de fármacos
Los ácidos fenilborónicos, incluido el ácido (3,5-difluoro-4-metoxifenil)borónico, se consideran para el diseño de nuevos fármacos y dispositivos de administración de fármacos. Son particularmente útiles como portadores de boro adecuados para la terapia de captura de neutrones, un tipo de tratamiento del cáncer .
Mecanismo De Acción
Target of Action
The primary target of (3,5-Difluoro-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(3,5-Difluoro-4-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway affected by (3,5-Difluoro-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .
Result of Action
The molecular and cellular effects of (3,5-Difluoro-4-methoxyphenyl)boronic acid’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including those with potential applications in pharmaceuticals and materials science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,5-Difluoro-4-methoxyphenyl)boronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of (3,5-Difluoro-4-methoxyphenyl)boronic acid, can be carried out under a wide range of environmental conditions .
Propiedades
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRIEFCRGWHLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590198 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208641-98-9 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

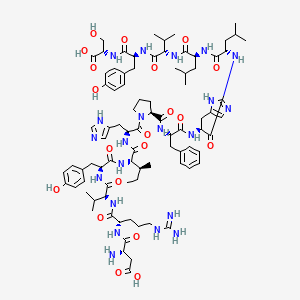
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)
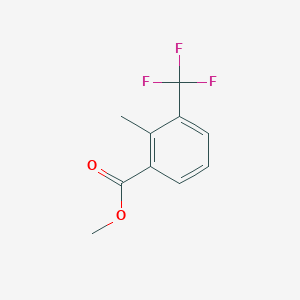
![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)

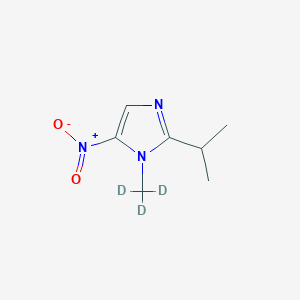
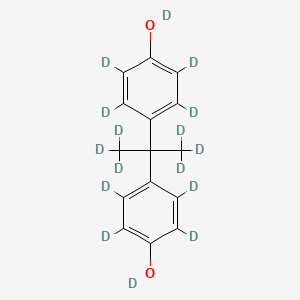
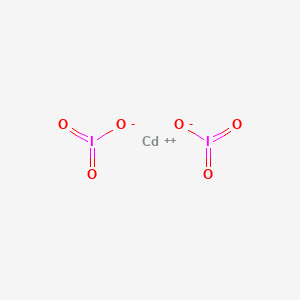
![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
